molecular formula C8H6ClNO4 B2803610 4-(Chloromethyl)-3-nitrobenzoic acid CAS No. 103440-03-5

4-(Chloromethyl)-3-nitrobenzoic acid

Cat. No.: B2803610
CAS No.: 103440-03-5
M. Wt: 215.59
InChI Key: OOCUPQDMNUETMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Chloromethyl)-3-nitrobenzoic acid is an organic compound with the molecular formula C8H6ClNO4. It is a derivative of benzoic acid, where the benzene ring is substituted with a chloromethyl group at the 4-position and a nitro group at the 3-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-3-nitrobenzoic acid typically involves the chloromethylation of 3-nitrobenzoic acid. One common method is the reaction of 3-nitrobenzoic acid with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl intermediate, which then reacts with the nitrobenzoic acid to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors and advanced catalytic systems may be employed to enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-3-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), mild heating.

    Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in acidic medium.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products Formed

    Substitution: Derivatives with various functional groups replacing the chloromethyl group.

    Reduction: 4-(Aminomethyl)-3-nitrobenzoic acid.

    Oxidation: 4-(Carboxymethyl)-3-nitrobenzoic acid.

Scientific Research Applications

4-(Chloromethyl)-3-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and as a building block for biologically active compounds.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and antimicrobial agents.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-3-nitrobenzoic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Chloromethyl)-3-nitrobenzoic acid is unique due to the presence of both the chloromethyl and nitro groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields of research and industry .

Properties

IUPAC Name

4-(chloromethyl)-3-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO4/c9-4-6-2-1-5(8(11)12)3-7(6)10(13)14/h1-3H,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOCUPQDMNUETMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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